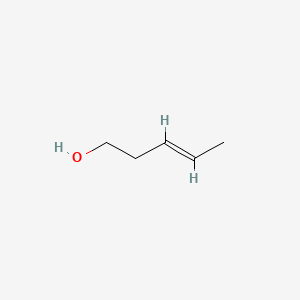

3-Penten-1-ol, (3E)-

Descripción

Stereochemical Significance of the (3E)-Configuration in Allylic Alcohols

Allylic alcohols, which feature a hydroxyl group attached to a carbon atom adjacent to a double-bonded carbon, are pivotal building blocks in organic synthesis. The stereochemistry of the double bond, designated as either (E) for trans or (Z) for cis, profoundly influences the molecule's three-dimensional structure and, consequently, its chemical reactivity and biological activity.

The (3E)-configuration in allylic alcohols is of particular importance in stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product. Research has demonstrated that the reduction of propargylic alcohols using lithium aluminum hydride (LAH) can lead to the formation of (E)-allylic alcohols. arkat-usa.org The reaction conditions, such as temperature and solvent, are crucial in determining the product's stereochemistry. arkat-usa.org For instance, lower temperatures often favor the formation of the (E)-isomer. arkat-usa.org

Furthermore, the stereospecific isomerization of allylic alcohols is an area of active investigation. acs.org Base-catalyzed isomerizations have been shown to proceed through a stereospecific pathway, allowing for the transfer of chirality from the allylic alcohol to the resulting ketone. acs.org This highlights the importance of the (3E)-configuration in controlling the stereochemical outcome of chemical transformations.

Emerging Research Foci for the Pentenol Class of Compounds

The pentenol class of compounds, including isomers like 1-pentanol (B3423595), 2-pentanol (B3026449), and 3-pentanol (B84944), is gaining attention for a variety of applications. ontosight.ainih.govfrontiersin.org Research into pentenols is driven by their potential as biofuels and as valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. ontosight.ainih.gov

One significant area of research is the biological production of pentanols through metabolic engineering of microorganisms. nih.gov While naturally produced in small amounts during fermentation, efforts are underway to enhance the yield and titer for industrial applications. nih.gov

Additionally, certain pentenols have been investigated for their biological activities. For example, some pentenol derivatives have shown potential antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai Gaseous 3-pentanol has been found to prime plant immunity against bacterial pathogens, suggesting a role in agriculture. frontiersin.org The unique molecular architecture of pentenols makes them attractive candidates for the development of new therapeutic agents. The study of biogenic volatile organic compounds (BVOCs) from plants, which can include pentenols, is a growing field with implications for atmospheric chemistry and environmental science. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-pent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUXYWPILZJGCC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883565 | |

| Record name | 3-Penten-1-ol, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-37-4, 39161-19-8 | |

| Record name | (3E)-3-Penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-1-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-1-ol, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Penten-1-ol, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-pent-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Penten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3e 3 Penten 1 Ol

Established Laboratory Synthesis Protocols

The creation of (3E)-3-Penten-1-ol in a laboratory setting hinges on precise control over reaction conditions to ensure the desired isomeric purity.

Regioselective and Stereoselective Synthesis Routes

The synthesis of specific isomers like (3E)-3-Penten-1-ol requires methods that are both regioselective, controlling where new bonds form, and stereoselective, controlling the 3D arrangement of atoms. One-pot synthesis methods are often favored for their efficiency. For instance, various 3-substituted and 3,5-disubstituted isoxazoles can be synthesized with high regioselectivity from α,β-unsaturated carbonyl compounds. organic-chemistry.org This highlights the chemical strategies employed to achieve specific molecular architectures.

Another approach involves the nickel-catalyzed homoallylation of aldehydes with 1,3-dienes. This reaction is notable for its high regioselectivity and stereoselectivity, yielding specific isomers of allylic alcohols. researchgate.net For example, the reaction of isoprene (B109036) and benzaldehyde (B42025) produces predominantly the anti-isomer of 1-phenyl-3-methyl-4-penten-1-ol. researchgate.net Furthermore, stereoselective synthesis of highly substituted 1,3-dienes can be achieved through a tetracomponent reaction involving a borylated dendralene, an organolithium reagent, and two different electrophiles, offering a modular approach to complex diene structures. d-nb.info

Catalyst Systems and Reaction Environments in Allylic Alcohol Formation

The choice of catalyst and the reaction environment are critical in directing the outcome of allylic alcohol synthesis. Palladium catalysts are widely used in various reactions, including the Heck-Matsuda reaction for the desymmetrization of certain cyclic alcohols, producing aryl-penten-1-ols with high enantiomeric ratios. researchgate.net The efficiency of these catalysts can, however, decrease upon reuse due to the formation of palladium black. researchgate.net

Nickel catalysts, often in the absence of phosphane or nitrogen ligands, are effective for the homoallylation of aldehydes with 1,3-dienes. researchgate.net The reaction proceeds smoothly at room temperature with triethylborane (B153662) as a reducing agent. researchgate.net For sterically hindered substrates, diethylzinc (B1219324) can be a more effective alternative. researchgate.net Additionally, post-metallocene hafnium catalysts have shown remarkable performance in the polymerization of related monomers like 4-methyl-1-pentene. mdpi.com

The reaction environment, including the solvent, plays a crucial role. For example, the regioselectivity of certain addition reactions to enynes can be influenced by the solvent and reaction conditions. researchgate.net

Biosynthetic Pathways and Metabolically Engineered Production of Pentenols

Nature provides its own elegant routes to pentenols through various biosynthetic pathways in plants and microorganisms. These pathways are increasingly being harnessed through metabolic engineering to produce these valuable compounds.

Microbial Fermentation as a Source of Pentenol Isomers

Microorganisms offer a promising avenue for the production of pentenol isomers. Through metabolic engineering, strains of bacteria like Escherichia coli have been developed to synthesize pentanol (B124592) isomers. nih.govnih.gov These engineered microbes can be grown on substrates such as amino acids or sugars. researchgate.netcore.ac.uk The production of 1-pentanol (B3423595), for instance, has been achieved by expanding the substrate range of known biosynthetic pathways in microorganisms. nih.gov While naturally occurring fermentations produce these alcohols in low yields, metabolic engineering holds significant promise for enhancing production to industrially viable levels. nih.gov Researchers have also discovered novel enzymes that can catalyze the production of longer-chain alcohols like pentanol with high specificity. universityofcalifornia.edu

Plant Lipoxygenase (LOX) Pathway and Pentyl Leaf Volatile (PLV) Production

In plants, (3E)-3-Penten-1-ol is part of a group of compounds known as pentyl leaf volatiles (PLVs). These five-carbon compounds, which include aldehydes, alcohols, and ketones, are produced via the lipoxygenase (LOX) pathway. frontiersin.orgnih.gov The LOX pathway is a crucial part of plant defense and response to stress. nih.govoup.com PLVs are structurally similar to the better-known C6 green leaf volatiles (GLVs) and are emitted by numerous plant species in response to both biotic and abiotic stresses. frontiersin.orgnih.gov

The biosynthesis of PLVs involves the enzyme lipoxygenase, which acts on fatty acids. oup.comnih.gov In maize, a specific lipoxygenase, ZmLOX6, has been identified to be involved in the production of PLVs. oup.comnih.gov The disruption of this enzyme leads to a reduction in wound-induced PLV production. oup.com The production of PLVs and GLVs can be influenced by the type of stress, with different elicitation methods leading to different volatile profiles. nih.gov

Isoprenoid Precursor Involvement in Terpenoid Biosynthesis Relevant to Pentenols

The biosynthesis of a vast array of natural products, including some related to pentenols, relies on isoprenoid precursors. All isoprenoids are derived from two five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). avantiresearch.comnih.govnih.gov These precursors are synthesized through two main pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govfrontiersin.org

The MVA pathway is cytosolic, while the MEP pathway operates in the plastids of plants. frontiersin.org These pathways provide the fundamental C5 units for all isoprenoid compounds. researchgate.net While the direct biosynthesis of (3E)-3-Penten-1-ol from these isoprenoid precursors is not explicitly detailed in the provided context, the fundamental role of IPP and DMAPP in building a wide variety of organic molecules in nature is clear. The modular nature of isoprenoid biosynthesis, where C5 units are combined to create larger structures, provides a framework for understanding how a diversity of compounds, potentially including C5 alcohols, can arise. avantiresearch.com

Metabolic Engineering Strategies for Enhanced Pentenol Biosynthesis

Pentenols, a group of C5 unsaturated alcohols, are valuable chemical compounds with potential applications as biofuels and specialty chemicals. The specific isomer (3E)-3-Penten-1-ol is noted for its characteristic grassy and green-fresh aroma, making it of interest to the flavor and fragrance industry. lookchem.com While chemical synthesis routes exist, there is growing interest in developing sustainable biotechnological production methods. Metabolic engineering of microorganisms offers a promising avenue for the de novo biosynthesis of pentenols from renewable feedstocks.

Research in this area has primarily focused on the production of isopentenols, specifically 3-methyl-3-buten-1-ol (B123568) (isoprenol) and 3-methyl-2-buten-1-ol (B147165) (prenol), which are isomers of pentenol. These efforts provide a foundational framework and key strategies that could be adapted for the targeted production of other pentenol isomers like (3E)-3-Penten-1-ol. The core of these strategies lies in harnessing and redirecting the flux of central carbon metabolism towards the native isoprenoid biosynthetic pathways.

Harnessing Isoprenoid Precursor Pathways

The universal C5 building blocks for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are the direct precursors for pentenol biosynthesis. bohrium.com Microorganisms synthesize these key intermediates through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, common in prokaryotes and plant plastids. bohrium.comfrontiersin.org

Metabolic engineering efforts to enhance pentenol production have centered on augmenting these native pathways in host organisms like Escherichia coli. The general principle involves the overexpression of pathway-specific enzymes to increase the intracellular pool of IPP and DMAPP. Subsequently, these pyrophosphate molecules are hydrolyzed to their corresponding alcohols, isoprenol and prenol. This final conversion can be catalyzed by endogenous or heterologous phosphatases or can occur spontaneously. bohrium.com

One notable advancement was the discovery of enzymes capable of directly producing isopentenol (B1216264) from IPP and DMAPP. By screening a genomic library from Bacillus subtilis, researchers identified the NudF protein as an effective phosphatase for this conversion, leading to the production of approximately 110 mg/L of isopentenol when expressed in E. coli.

Engineering Escherichia coli for Pentenol Production

E. coli is a preferred host for metabolic engineering due to its well-understood genetics and rapid growth. hud.ac.uk Strategies to boost the production of pentenols (isopentenols) in E. coli have involved:

Overexpression of the MVA or MEP Pathway: Introducing a heterologous MVA pathway into E. coli has been shown to be a successful strategy for increasing the supply of IPP and DMAPP, generally leading to higher production titers compared to engineering the native MEP pathway alone. bohrium.comfrontiersin.org

Balancing Metabolic Flux: Optimizing the expression levels of individual pathway enzymes is crucial to prevent the accumulation of toxic intermediates and to ensure a balanced flow of metabolites towards the final product. This can be achieved by using promoters of varying strengths or by assembling genes into synthetic operons.

Enhancing Precursor and Cofactor Supply: The production of isoprenoid precursors is metabolically demanding, requiring acetyl-CoA (for the MVA pathway) or glyceraldehyde-3-phosphate and pyruvate (B1213749) (for the MEP pathway), as well as ATP and NADPH. Engineering central metabolism to direct more carbon towards these precursors and to ensure sufficient cofactor regeneration can significantly improve final product yields. biosynth.com

The Isopentenol Utilization Pathway (IUP)

While not a direct synthesis route from simple sugars, the Isopentenol Utilization Pathway (IUP) is a significant metabolic engineering achievement related to pentenols. This synthetic pathway is designed to convert externally fed isopentenols into IPP and DMAPP through two phosphorylation steps. mdpi.comnih.gov The IUP has been successfully expressed in E. coli and the microalga Chlamydomonas reinhardtii to produce more complex terpenoids, such as geranate (B1243311) and limonene. mdpi.comnih.gov This demonstrates the potential of pentenols as platform substrates for the biosynthesis of other valuable chemicals. For instance, an engineered E. coli strain expressing the IUP was able to produce 764 mg/L of geranate from a feed of 2 g/L isopentenols. nih.gov

While the direct microbial biosynthesis of (3E)-3-Penten-1-ol has not been extensively reported, the principles established for isopentenol production could be applied. This would likely involve the discovery or engineering of novel enzymes, such as isomerases or synthases, capable of converting central metabolites or isoprenoid precursors into the specific (3E)-3-Penten-1-ol isomer.

Research Findings on Pentenol Biosynthesis

The following table summarizes key findings from metabolic engineering studies focused on the production of pentenols (isopentenols) in microbial hosts.

| Host Organism | Key Genetic Modifications | Pentenol Produced | Titer (mg/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Expression of nudF from Bacillus subtilis | Isopentenol | ~110 | bohrium.com |

| Escherichia coli | Engineered MVA pathway | Isopentenol | Not specified | bohrium.com |

| Chlamydomonas reinhardtii | Introduction of Isopentenol Utilization Pathway (IUP) | Used as substrate | Not applicable | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 3e 3 Penten 1 Ol

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in (3E)-3-penten-1-ol is a site of significant reactivity, susceptible to attack by electrophiles and participation in various addition and cycloaddition reactions.

The reaction of (3E)-3-penten-1-ol with ozone is an important atmospheric degradation pathway. researchgate.net Ozonolysis involves the cleavage of the carbon-carbon double bond, leading to the formation of carbonyl compounds and Criegee intermediates. researchgate.netmasterorganicchemistry.com For unsaturated alcohols like (3E)-3-penten-1-ol, this reaction produces a variety of oxygenated products. researchgate.net

In a study investigating the gas-phase ozonolysis of various unsaturated alcohols, the reaction of ozone with trans-3-hexen-1-ol, a structurally similar compound, yielded propanal and 3-hydroxypropanal (B37111) as primary products. researchgate.net Based on this, the ozonolysis of (3E)-3-penten-1-ol is expected to primarily yield acetaldehyde (B116499) and 3-hydroxypropanal. The reaction proceeds through the formation of an initial ozonide, which then decomposes to form a carbonyl and a Criegee intermediate. These intermediates can then undergo further reactions, leading to a complex mixture of secondary products. researchgate.netresearchgate.net

Table 1: Predicted Primary Products from the Gas-Phase Ozonolysis of (3E)-3-Penten-1-ol

| Reactant | Predicted Primary Product 1 | Predicted Primary Product 2 |

| (3E)-3-Penten-1-ol | Acetaldehyde | 3-Hydroxypropanal |

| Ozone |

The epoxidation of allylic alcohols like (3E)-3-penten-1-ol is a synthetically important transformation that can lead to the formation of stereoisomeric products. The stereochemical outcome of this reaction is often influenced by the directing effect of the hydroxyl group. researchgate.netacs.org

Computational studies on the epoxidation of chiral allylic alcohols with peroxy acids have shown that the formation of threo or erythro diastereomers is dependent on the transition state geometry. researchgate.netacs.org For the epoxidation of (Z)-3-methyl-3-penten-2-ol with peroxyformic acid, eight different transition structures were computed, with the lowest energy transition state leading to the threo product. researchgate.netacs.org The stereoselectivity is governed by a combination of allylic strain and hydrogen bonding interactions between the hydroxyl group of the alcohol and the peroxy acid. researchgate.net The geometry of the transition state, whether it is a spiro or planar arrangement, plays a crucial role in determining the final stereochemistry of the epoxide. researchgate.net

The double bond of (3E)-3-penten-1-ol can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions of benzonitrile (B105546) oxide with trans-2-penten-1-ol (B74409) have been studied using density functional theory (DFT). researchgate.net These reactions proceed via a one-step mechanism with an asynchronous transition state. researchgate.net The regioselectivity of the reaction is consistent with experimental observations and can be explained by analyzing the global electron density transfer at the transition state. researchgate.net Such cycloadditions are valuable for the synthesis of five-membered heterocyclic rings, such as isoxazolines. researchgate.net

Transformations of the Primary Alcohol Functional Group

The primary alcohol group in (3E)-3-penten-1-ol can undergo various transformations, including oxidation and conversion to other functional groups. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

A common transformation is the reduction of a related ester, ethyl-3-pentenoate, to 3-penten-1-ol. chegg.com This reduction can be efficiently accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by a water workup. chegg.com

Tandem Reactions and Cascades Incorporating the (3E)-Penten-1-ol Skeleton

The bifunctional nature of (3E)-3-penten-1-ol makes it an ideal substrate for tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. While specific examples for (3E)-3-penten-1-ol are not extensively detailed in the provided search results, the general principles of tandem reactions involving allylic alcohols are well-established. These can include sequences such as an initial reaction at the double bond that triggers a subsequent transformation of the alcohol, or vice versa.

Spectroscopic Characterization and Advanced Analytical Techniques for 3e 3 Penten 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For (3E)-3-Penten-1-ol, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each proton, and the connectivity between adjacent protons. The ¹H NMR spectrum of (3E)-3-Penten-1-ol is expected to show distinct signals corresponding to the five different proton environments in the molecule. The trans-configuration of the double bond is typically confirmed by a large coupling constant (J) between the vinylic protons, generally in the range of 12-18 Hz.

The chemical shifts are influenced by the electronegativity of the neighboring oxygen atom and the anisotropy of the carbon-carbon double bond. The protons on the carbon adjacent to the hydroxyl group (H-1) are deshielded and appear further downfield. The vinylic protons (H-3 and H-4) also resonate at a lower field due to the sp² hybridization of the carbons.

Table 1: Predicted ¹H NMR Data for (3E)-3-Penten-1-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (-CH₂OH) | ~3.6 | Triplet (t) | ~6.5 |

| H-2 (-C=C-CH₂-) | ~2.3 | Quartet (q) | ~6.5 |

| H-3 (=CH-) | ~5.5 | Doublet of Triplets (dt) | J₃,₄ ≈ 15, J₃,₂ ≈ 6.5 |

| H-4 (=CH-) | ~5.5 | Doublet of Quartets (dq) | J₄,₃ ≈ 15, J₄,₅ ≈ 6.0 |

| H-5 (-CH₃) | ~1.7 | Doublet (d) | ~6.0 |

| OH | Variable | Singlet (s, broad) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

In ¹³C NMR spectroscopy, each chemically non-equivalent carbon atom in a molecule gives a distinct signal. For (3E)-3-Penten-1-ol, which possesses five unique carbon atoms, the spectrum is expected to display five distinct peaks. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom.

The carbon atom bonded to the electronegative oxygen (C-1) is significantly deshielded and appears at a lower field. The sp² hybridized carbons of the double bond (C-3 and C-4) also resonate downfield compared to the sp³ hybridized carbons. The terminal methyl carbon (C-5) is the most shielded and appears at the highest field.

Table 2: Predicted ¹³C NMR Data for (3E)-3-Penten-1-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂OH) | ~62 |

| C-2 (-C=C-CH₂-) | ~36 |

| C-3 (=CH-) | ~125 |

| C-4 (=CH-) | ~135 |

| C-5 (-CH₃) | ~18 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with gas chromatography (GC), it allows for the separation and identification of individual components in a mixture. For a pure sample of (3E)-3-Penten-1-ol, MS provides the molecular weight and information about its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry Fragmentation Patterns

Under electron ionization (EI), (3E)-3-Penten-1-ol is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for (3E)-3-Penten-1-ol is observed at an m/z of 86, corresponding to its molecular weight.

The fragmentation of the molecular ion is a characteristic process that provides structural clues. Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The most abundant fragment ions observed in the mass spectrum of (3E)-3-Penten-1-ol are typically found at m/z values of 57, 55, and 41. nih.gov

m/z 68: This fragment likely arises from the loss of a water molecule (H₂O, 18 Da) from the molecular ion ([M-18]⁺).

m/z 57: This significant peak can be attributed to the loss of an ethyl radical (•CH₂CH₃, 29 Da), a common fragmentation for allylic alcohols.

m/z 55: This peak may result from the loss of a methoxy (B1213986) radical (•OCH₃) or subsequent fragmentation of larger ions.

m/z 41: This corresponds to the allyl cation ([C₃H₅]⁺), a stable carbocation.

m/z 31: A characteristic peak for primary alcohols, resulting from alpha-cleavage, corresponding to the [CH₂OH]⁺ ion.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of (3E)-3-Penten-1-ol displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (sp² and sp³): The spectrum will show distinct C-H stretching vibrations. The sharp peaks just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹) are indicative of the C-H bonds on the sp² hybridized carbons of the double bond. The strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the sp³ hybridized carbons in the ethyl and methylene (B1212753) groups.

C=C Stretch: A medium to weak absorption band around 1665-1675 cm⁻¹ is characteristic of the C=C stretching vibration. The trans-nature of the double bond typically results in a weaker absorption in this region compared to its cis-isomer.

C-O Stretch: A strong absorption band in the fingerprint region, typically around 1050-1080 cm⁻¹, is attributed to the stretching vibration of the C-O single bond.

=C-H Bend: A strong band around 965-975 cm⁻¹ is characteristic of the out-of-plane bending (trans-wag) of the hydrogens on a trans-disubstituted double bond.

Table 3: Characteristic IR Absorption Bands for (3E)-3-Penten-1-ol

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| =C-H (sp²) | Stretch | 3010 - 3050 | Medium |

| -C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| C=C | Stretch | 1665 - 1675 | Weak to Medium |

| C-O | Stretch | 1050 - 1080 | Strong |

| =C-H | Out-of-plane bend | 965 - 975 | Strong |

Computational Chemistry and Theoretical Studies of 3e 3 Penten 1 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of molecules. For (3E)-3-Penten-1-ol, these calculations can predict bond lengths, bond angles, and dihedral angles, as well as the relative energies of different conformers. The conformational landscape of allylic alcohols is of particular interest due to the rotational flexibility around the C-C and C-O single bonds, which influences the molecule's reactivity.

Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to perform these analyses. A conformational search can identify various low-energy structures. For instance, a study on the related compound 1-penten-3-ol (B1202030) using DFT at the B3LYP level with an aug-cc-pVXZ basis set revealed multiple stable conformers. researchgate.net For (3E)-3-Penten-1-ol, the orientation of the hydroxyl group relative to the carbon-carbon double bond is a key determinant of conformational stability. This orientation is influenced by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding.

While specific conformational analysis data for (3E)-3-Penten-1-ol is not extensively published, computed properties from databases like PubChem provide a starting point for its structural characterization. nih.gov

Table 1: Computed Properties of (3E)-3-Penten-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C5H10O |

| Molecular Weight | 86.13 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Density Functional Theory (DFT) Approaches to Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of organic reactions. researchgate.net It allows for the calculation of the energies of reactants, products, intermediates, and transition states, thereby mapping out the entire reaction pathway. For (3E)-3-Penten-1-ol, DFT can be applied to study a variety of reactions, including oxidations, substitutions, and additions.

Transition State Analysis in Oxygen-Transfer Reactions

In such reactions, the peroxy acid can approach the double bond from different faces and in various orientations. The transition states are often described as having a "butterfly" geometry. masterorganicchemistry.com DFT calculations can determine the relative energies of these competing transition states, which correspond to the formation of different stereoisomeric products. For example, in the study of (Z)-3-methyl-3-penten-2-ol, eight different transition structures were computed to assess the pathway leading to threo and erythro products. acs.orgresearchgate.net The calculations revealed that the relative energies of the transition states were highly sensitive to the basis set used in the computation. acs.orgresearchgate.net

Energetic Landscape of Stereoselective Processes

The energetic landscape of a reaction provides a comprehensive view of its feasibility and selectivity. By calculating the free energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energies for different pathways and the thermodynamic stability of the products.

For the epoxidation of allylic alcohols, the diastereoselectivity is determined by the difference in the activation free energies of the transition states leading to the different diastereomers. A computational study on the epoxidation of a series of chiral allylic alcohols, including pent-3-en-2-ol, with a titanium peroxy complex demonstrated that DFT can effectively predict the threo/erythro selectivity. acs.org The calculations showed that for pent-3-en-2-ol, the transition state leading to the threo product is more stable than the one leading to the erythro product by 1.70 kcal/mol, which aligns with experimental observations. acs.org This preference is attributed to the interplay of steric and electronic factors in the transition state.

Transition State Theory (TST) Applications in Reaction Kinetics

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. researchgate.net According to TST, the reaction rate is determined by the concentration of the activated complex (the species at the transition state) and the frequency at which it converts to products. The rate constant, k, can be expressed using the Eyring equation, which relates it to the Gibbs free energy of activation (ΔG‡).

Computational chemistry, particularly DFT, is used to calculate the necessary parameters for TST, such as the vibrational frequencies of the reactants and the transition state, which are used to determine the partition functions and ultimately the activation energy. mdpi.com For reactions involving (3E)-3-Penten-1-ol, such as its oxidation by hydroxyl radicals in the atmosphere, TST can be used to predict reaction rates under various conditions. researchgate.net For instance, kinetic studies on the gas-phase reactions of ozone with various hexenols have been complemented by theoretical calculations using DFT and TST to gain deeper insight into the reaction mechanisms and kinetics. nih.gov

Influence of Allylic Strain and Hydrogen Bonding on Diastereoselectivity

The stereochemical outcome of reactions involving chiral allylic alcohols is often controlled by subtle non-covalent interactions, namely allylic strain and hydrogen bonding. Allylic strain, or A-strain, refers to the steric repulsion between substituents on the double bond and the allylic carbon. rsc.org This strain influences the preferred conformation of the alcohol, which in turn directs the approach of a reagent.

In the case of (3E)-3-Penten-1-ol, the conformation around the C3-C4 bond will be influenced by allylic strain. More significantly, in reactions like epoxidation, the hydroxyl group can act as a directing group through hydrogen bonding with the oxidant. acs.org This interaction can stabilize a specific transition state, leading to high diastereoselectivity.

A detailed computational study on the epoxidation of (Z)-3-methyl-3-penten-2-ol highlighted the competition between A(1,2) and A(1,3) strain in determining the ground-state conformation. acs.orgresearchgate.net The study further demonstrated that hydrogen bonding between the allylic hydroxyl group and the peroxy acid in the transition state is a critical factor for diastereoselectivity. acs.orgresearchgate.net The lowest energy transition state was found to be one where the peroxy acid is oriented to maximize this hydrogen bonding interaction while minimizing steric clashes. acs.org For (3E)-3-Penten-1-ol, similar principles would apply, with the interplay of these forces dictating the stereochemical course of its reactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (3E)-3-Penten-1-ol |

| 1,3-diethylurea |

| 1-penten-3-ol |

| (Z)-2-penten-1-ol |

| (Z)-3-methyl-3-penten-2-ol |

| peroxyformic acid |

| pent-3-en-2-ol |

| titanium peroxy complex |

| hydroxyl radical |

| ozone |

| allyl alcohol |

| peroxy acid |

| (E)- and (Z)-allylic primary alcohols |

| 2-methylallyl alcohol |

| PhN=TiCl2(HNMe2)2 |

| PhN=TiCl2(HNEt2)2 |

| PhN=TiI2(HNEt2)2 |

| TiCl4 |

| 1-[(E)-prop-1-enyl]benzene |

| 2-methyl-3-phenyloxirane |

| (E)-3-methyl-5-(3,3-dimethyloxiran-2-yl)pent-2-en-1-ol |

| {3-methyl-3-[2-(3,3-dimethyloxiran-2-yl)ethyl]oxiran-2-yl}methanol |

| 1-isopropyl-4-methylcyclohexa-1,3-diene |

| iodosylbenzene |

| ethylene (B1197577) |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| m-chlorobenzoic acid |

| galactofuranoside |

| 1-chloro-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)propan-2-ol |

| 2-((2,4-dimethoxybenzylidene)hydrazono)-1,2-diphenylethanone |

| 2,2-dimethyl-N-(2-pyridinyl)propanamide |

| (Z)-3-hexen-1-ol |

| 1-penten-3-one |

| (E)-2-pentenal |

| (E)-2-hexen-1-ol |

Applications of 3e 3 Penten 1 Ol in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Multistep Syntheses

(3E)-3-Penten-1-ol is recognized for its utility as a versatile building block in various multistep synthetic pathways. impurity.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive double bond, allows for sequential or orthogonal chemical modifications. This dual reactivity is advantageous for constructing molecular frameworks with specific stereochemistry and functionality. The double bond can participate in a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, while the hydroxyl group can be readily converted into other functional groups like esters, ethers, and halides. This adaptability makes it a valuable precursor in the synthesis of a diverse array of organic compounds.

Intermediate in the Synthesis of Complex Molecules and Fine Chemicals

The utility of (3E)-3-Penten-1-ol extends to its role as a crucial intermediate in the synthesis of complex molecules and fine chemicals across various industries.

Precursor in Pharmaceutical Synthesis (e.g., Leucomycin (B7888351) B)

In the pharmaceutical sector, (3E)-3-Penten-1-ol has been identified as a key intermediate in the laboratory synthesis of certain antibiotics. Notably, it serves as a raw material in the synthetic pathway toward Leucomycin B, a member of the macrolide antibiotic family. The synthesis of leucomycin analogues often involves intricate steps to construct the complex macrocyclic structure, and the specific carbon skeleton and functional groups present in (3E)-3-Penten-1-ol can be strategically incorporated into the final antibiotic molecule. nih.gov

Building Block for Agrochemical and Flavoring Intermediates

Beyond pharmaceuticals, (3E)-3-Penten-1-ol and its derivatives are instrumental in the agrochemical and flavor and fragrance industries. Esters derived from this alcohol are noted for their use as flavoring and fragrance agents due to their characteristic fruity or floral scents. ontosight.ai These esters can also act as intermediates in the synthesis of more complex molecules, including those with applications in agrochemicals. ontosight.aiontosight.ai The structural features of (3E)-3-Penten-1-ol contribute to the final properties of these agrochemical and flavoring compounds.

Derivatization to Esters and Other Functionalized Pentenol Analogs

A significant application of (3E)-3-Penten-1-ol lies in its derivatization, particularly to form esters. The esterification of the hydroxyl group with various carboxylic acids yields a range of pentenyl esters, many of which are valued as odor standards. impurity.comlookchem.com For instance, the propanoate ester of the related 3-methyl-3-penten-1-ol (B155299) is utilized in the perfume and flavor industries. ontosight.ai The double bond within the pentenol structure remains available for further functionalization after esterification, allowing for the creation of a diverse library of functionalized pentenol analogs with tailored properties for specific applications.

Concluding Perspectives and Future Research Directions

Exploration of Novel Catalytic and Asymmetric Synthetic Routes

The synthesis of allylic alcohols, including (3E)-3-Penten-1-ol, remains a significant area of research, with a strong emphasis on catalytic efficiency and stereoselectivity. A primary industrial route to related octadienol compounds involves the palladium-catalyzed telomerization of 1,3-butadiene. researchgate.netrsc.org Future work will likely focus on developing novel catalyst systems that offer higher activity and selectivity for producing pentenol isomers.

A key area for advancement is in asymmetric synthesis. Iridium-catalyzed asymmetric allylic substitution has emerged as a powerful method for creating chiral compounds. sioc-journal.cnnih.gov Research into new chiral ligands, such as phosphoramidites, for iridium catalysts could lead to highly enantioselective routes to chiral derivatives of (3E)-3-Penten-1-ol. acs.org For instance, iridium-catalyzed reactions have demonstrated the ability to control regioselectivity, favoring the formation of branched products like (3R)-N,O-dibenzylated 3-amino-1-penten-5-ol with high enantiomeric excess (96% ee). acs.org Further exploration of these iridium systems, as well as other transition metals, could unlock direct asymmetric pathways to (3E)-3-Penten-1-ol itself or its immediate precursors. pkusz.edu.cn

Another promising strategy involves the Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction), which has been successfully applied to synthesize a variety of chiral alcohols. pnas.orgrsc.org Applying the ZACA reaction to simple alkene feedstocks, followed by cross-coupling reactions, could provide a modular and highly enantioselective route to functionalized pentenols. pnas.org

Table 1: Comparison of Modern Catalytic Strategies

| Catalytic Strategy | Metal/Catalyst Type | Key Advantages | Potential for (3E)-3-Penten-1-ol |

|---|---|---|---|

| Telomerization | Palladium with phosphine (B1218219) ligands | Atom-economic, direct use of bulk feedstocks (e.g., 1,3-butadiene). researchgate.netrsc.org | High potential for industrial-scale production of pentenol isomers. |

| Asymmetric Allylic Substitution | Iridium with chiral phosphoramidite (B1245037) ligands | High enantioselectivity and regioselectivity. nih.govacs.org | Synthesis of high-value, chiral derivatives. acs.org |

| Asymmetric Carboalumination (ZACA) | Zirconium-based chiral catalysts | Excellent enantiocontrol for a range of chiral alcohols. pnas.orgrsc.org | Modular synthesis of complex, chiral pentenol analogues. pnas.org |

In-Depth Mechanistic Understanding of Key Chemical Transformations

A thorough mechanistic understanding is critical for optimizing existing synthetic methods and designing new ones. For palladium-catalyzed telomerization of butadiene, density functional theory (DFT) calculations have been used to elucidate the reactivity and selectivity of related cycloaddition reactions, showing how the catalyst controls product geometry. researchgate.net Similar computational and experimental studies focused on the hydrohydroxymethylation or telomerization with water/formaldehyde to form (3E)-3-Penten-1-ol could reveal the precise factors governing selectivity and efficiency.

Mechanistic studies of iridium-catalyzed allylic substitutions have identified key intermediates, such as π-allyl iridium complexes, and have shown that the stereodetermining step is often the initial oxidative addition of the catalyst to the allylic substrate. pkusz.edu.cnresearchgate.net Understanding the dynamics of these intermediates, including the potential for π-σ-π isomerization, is crucial for controlling the stereochemical outcome. pkusz.edu.cn

Furthermore, the oxidation of related chiral allylic alcohols like (R)-(+)-(E)-3-penten-2-ol using palladium(II) has been used as a probe to understand the mode of palladation. acs.org Such studies reveal that the directing effect of the hydroxyl group and the stereochemistry of nucleophilic attack (syn vs. anti) are highly dependent on reaction conditions, which has significant implications for designing selective transformations of (3E)-3-Penten-1-ol. acs.org Future research employing a combination of kinetic analysis, isotopic labeling, and computational modeling will be invaluable for building a comprehensive picture of these reaction pathways.

Advances in Biocatalytic and Sustainable Production Methods

The push towards green chemistry is driving interest in biocatalytic and sustainable routes for producing chemicals. (3E)-3-Penten-1-ol, as a C5 alcohol, fits into the broader research landscape of producing biofuels and biochemicals from renewable resources. researchgate.net

Enzymatic catalysis offers a promising green alternative to traditional chemical synthesis. While the biocatalytic silylation of (E)-3-penten-2-ol has been explored, showing low to moderate activity, the application of other enzyme classes holds potential. researchgate.net For example, alcohol dehydrogenases (ADHs) from organisms like Saccharomyces cerevisiae and Lactobacillus brevis are used for the enantioselective reduction of unsaturated aldehydes to produce chiral alcohols. The application of engineered ketoreductases (KREDs) or ADHs for the deracemization or asymmetric synthesis of pentenols is a viable future direction. rsc.org

The use of whole-cell biocatalysis presents another sustainable avenue. researchgate.net Metabolic engineering of microorganisms like Escherichia coli or yeast could be employed to create pathways that convert simple sugars or other renewable feedstocks into (3E)-3-Penten-1-ol. This approach aligns with the development of advanced biofuels and leverages the modularity of synthetic biology to optimize production pathways. researchgate.net Additionally, the telomerization of butadiene with renewable nucleophiles like glycerol, a biodiesel byproduct, highlights a strategy to integrate biomass-derived materials into existing chemical processes. rsc.orgnih.govrwth-aachen.de

Table 2: Emerging Sustainable Production Strategies

| Approach | Method/Organism | Key Advantages | Research Focus |

|---|---|---|---|

| Enzymatic Catalysis | Alcohol Dehydrogenases (ADHs), Lipases, Ketoreductases (KREDs) | High selectivity, mild reaction conditions, reduced waste. rsc.org | Enzyme screening and engineering for improved activity and stability. |

| Whole-Cell Biocatalysis | Engineered E. coli, Yeast | Utilization of renewable feedstocks (e.g., glucose), integrated multi-step synthesis. researchgate.net | Pathway construction and optimization, host strain engineering. |

| Hybrid Chemo-enzymatic Systems | Metal-catalyzed reaction + Enzymatic resolution | Combines the efficiency of metal catalysis with the selectivity of enzymes. rsc.org | Process integration and optimization of tandem reactions. |

Expanding the Scope of Synthetic Applications in Emerging Chemical Fields

While (3E)-3-Penten-1-ol is a known building block, its potential in emerging fields of chemistry is still being explored. lookchem.com Its bifunctional nature—containing both a nucleophilic hydroxyl group and a reactive alkene—makes it a versatile intermediate for more complex molecular architectures. ontosight.aiontosight.ai

In materials science, allylic alcohols can be incorporated into polymers or used to modify surfaces. The double bond in (3E)-3-Penten-1-ol allows for polymerization or post-polymerization modification, potentially leading to new materials with tailored properties.

In the synthesis of fine chemicals and pharmaceuticals, the compound serves as a valuable C5 building block. Its derivatives could be key intermediates in the synthesis of natural products or bioactive molecules. For example, related unsaturated alcohols are precursors in the synthesis of complex targets like dideoxyhexoses and C-phenylglycosides. rsc.org The stereochemistry of the double bond and the potential for creating a chiral center at the alcohol carbon provide opportunities for its use in stereoselective total synthesis. The development of new reactions that leverage its unique structure, such as enantioselective redox-relay oxidative Heck arylation, could further expand its utility. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for (3E)-3-Penten-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : A documented synthesis involves bromination of (E)-3-Penten-1-ol using triphenylphosphine and bromine in the presence of pyridine, achieving a 90% yield . To optimize, systematically vary stoichiometric ratios (e.g., 2:1 molar ratio of triphenylphosphine to substrate) and reaction time. Monitor purity via gas chromatography (GC) with polar columns (e.g., DB-Wax) and temperature ramps (40°C to 250°C) to separate intermediates .

Q. How can researchers characterize the purity of (3E)-3-Penten-1-ol using chromatographic techniques?

- Methodological Answer : Use GC with polar stationary phases (e.g., DB-Wax) and hydrogen or helium carrier gases. Program temperature ramps (e.g., 40°C for 3 min, 2°C/min to 180°C) to resolve enantiomers and detect impurities . Compare retention indices (RI) with literature values (e.g., RI = 1390 for DB-Wax columns) to confirm identity .

Q. What safety protocols are critical when handling (3E)-3-Penten-1-ol in laboratory settings?

- Methodological Answer : Use impermeable gloves (e.g., chloroprene), safety goggles, and anti-static footwear to prevent skin/eye contact. Ensure local exhaust ventilation and avoid open flames due to volatility (enthalpy of vaporization: 46.8–49.9 kJ/mol at 313–343 K) . Store contaminated PPE separately and dispose via certified waste management systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties of (3E)-3-Penten-1-ol, such as vaporization enthalpy?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., 313–343 K) using calibrated calorimeters. Cross-validate data with computational methods (e.g., COSMO-RS simulations) and reference NIST Standard Reference Data . Publish detailed experimental parameters (e.g., purity, instrument calibration) to enhance reproducibility .

Q. What strategies improve stereoselectivity in synthetic routes to (3E)-3-Penten-1-ol?

- Methodological Answer : Employ chiral catalysts (e.g., Sharpless epoxidation catalysts) or enantioselective enzymatic reduction. Monitor reaction progress via chiral GC columns or NMR spectroscopy. For example, optimize bromination by adjusting pyridine concentration to stabilize intermediates and reduce racemization .

Q. How can advanced analytical techniques differentiate (3E)-3-Penten-1-ol from its structural isomers?

- Methodological Answer : Combine GC-MS with electron ionization (EI) to analyze fragmentation patterns (e.g., m/z 86 for molecular ion [M]+). Compare with NIST reference spectra (CAS 764-37-4) and use retention indices from polar columns (e.g., DB-Wax) for isomer discrimination .

Q. What quality assurance practices ensure reproducibility in studies involving (3E)-3-Penten-1-ol?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.